N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

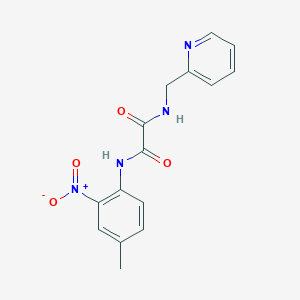

N1-(4-Methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a nitro-substituted aryl group (4-methyl-2-nitrophenyl) and a pyridinylmethyl moiety. The nitro group (-NO₂) at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

N'-(4-methyl-2-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-10-5-6-12(13(8-10)19(22)23)18-15(21)14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCWZTKGWXDWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 4-methyl-2-nitroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Reduction: The major product would be the corresponding amine derivative.

Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide would depend on its specific application. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide and related oxalamides:

Key Structural and Functional Comparisons

Electron Effects: The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in S336 ) or halogens (e.g., chloro/fluoro in compound 28 ).

Solubility and Bioavailability :

- Pyridinylmethyl (target) vs. thiazolylmethyl (compound 13 ): Pyridine’s aromatic nitrogen may enhance water solubility compared to thiazole’s sulfur, but the nitro group’s hydrophobicity could counterbalance this.

- Methoxy groups in S336 improve solubility and metabolic stability, contributing to its regulatory approval as a food additive .

Metabolic Pathways :

- Oxalamides with methoxy or hydroxy groups (e.g., S336 , compound 16 ) undergo hydrolytic cleavage, yielding benign metabolites. The nitro group in the target compound, however, may undergo reduction to aromatic amines, which could raise toxicity concerns .

Biological Activity :

- Antiviral oxalamides (e.g., compound 13 ) rely on substituents like 4-chlorophenyl for target binding. The target’s nitro group may enhance interactions with electron-rich enzyme pockets.

- Halogenated analogs (compound 28 ) show efficacy in enzyme inhibition, suggesting the target’s nitro group could similarly modulate activity in therapeutic contexts.

Biological Activity

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications in various fields, supported by data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O4 |

| Molecular Weight | 314.30 g/mol |

| CAS Number | 941895-36-9 |

The structure features a nitrophenyl group and a pyridinylmethyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-nitroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzyme activity or modulate receptor functions by binding to these targets. The presence of both a nitro group and a pyridinylmethyl group allows for diverse interactions in biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer properties have shown promising results, particularly in inhibiting cell proliferation in specific cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Anticancer Studies : In vitro tests demonstrated that the compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer metabolism, which could be leveraged for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.